molecular formula C18H18BrClN2O2 B3009466 5-bromo-2-chloro-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)benzamide CAS No. 2034259-30-6

5-bromo-2-chloro-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)benzamide

Cat. No.: B3009466
CAS No.: 2034259-30-6
M. Wt: 409.71
InChI Key: HEGAFRDZDKYRFJ-UHFFFAOYSA-N
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Description

This compound features a benzamide core substituted with bromo (5-position) and chloro (2-position) groups. The amide nitrogen is linked to a pyridin-3-yl group, which is further connected to a tetrahydro-2H-pyran-4-yl moiety via a methylene bridge.

Properties

IUPAC Name

5-bromo-2-chloro-N-[oxan-4-yl(pyridin-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18BrClN2O2/c19-14-3-4-16(20)15(10-14)18(23)22-17(12-5-8-24-9-6-12)13-2-1-7-21-11-13/h1-4,7,10-12,17H,5-6,8-9H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEGAFRDZDKYRFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(C2=CN=CC=C2)NC(=O)C3=C(C=CC(=C3)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18BrClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-chloro-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)benzamide typically involves multi-step organic reactions. One common approach starts with the preparation of the benzamide core, followed by the introduction of bromine and chlorine substituents through halogenation reactions. The pyridinyl and tetrahydropyranyl groups are then introduced via nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the desired chemical transformations efficiently.

Chemical Reactions Analysis

Types of Reactions

5-bromo-2-chloro-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates and selectivity.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that derivatives of benzamide compounds exhibit significant anticancer properties. The incorporation of bromine and chlorine atoms in the structure may enhance the biological activity against various cancer cell lines. For instance, studies have shown that similar compounds can inhibit tumor growth in vitro and in vivo models, potentially through mechanisms involving apoptosis induction and cell cycle arrest .

Antimicrobial Properties
Compounds featuring the pyridine moiety have demonstrated antimicrobial activities against a range of pathogens. The specific structure of 5-bromo-2-chloro-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)benzamide may contribute to its efficacy against both gram-positive and gram-negative bacteria, as well as fungi. This makes it a candidate for further exploration in the development of new antimicrobial agents .

Synthetic Methodologies

Synthesis Techniques
The synthesis of 5-bromo-2-chloro-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)benzamide typically involves multi-step organic reactions including:

  • Bromination : Introduction of bromine at specific positions on the aromatic ring.
  • Chlorination : Selective chlorination to introduce chlorine functionality.
  • Pyridine Formation : Utilizing pyridine derivatives to create the desired nitrogen-containing heterocycle.
    These methodologies are critical for optimizing yield and purity during production, especially in industrial settings where scalability is essential .

Therapeutic Potential

SGLT2 Inhibitors
Recent studies have identified similar compounds as key intermediates in the synthesis of SGLT2 inhibitors, which are currently being investigated for their role in managing diabetes. The structural features of 5-bromo-2-chloro-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)benzamide may enhance its binding affinity to target proteins involved in glucose transport, thus providing a pathway for therapeutic application in diabetes management .

Neuroprotective Effects
There is emerging evidence suggesting that compounds with similar structures may exhibit neuroprotective effects, potentially aiding in the treatment of neurodegenerative diseases. The ability to cross the blood-brain barrier is a crucial factor for such applications, making this compound a subject for further pharmacological studies .

Mechanism of Action

The mechanism of action of 5-bromo-2-chloro-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Weight (g/mol) Halogen Substituents Key Heterocycles Melting Point (°C)
Target Compound ~450 (estimated) 5-Bromo, 2-Chloro Pyridine, Tetrahydro-2H-pyran Not reported
3,4-Dichloro-N-(5-(Morpholinomethyl)-4-(Pyridin-3-yl)Thiazol-2-yl)Benzamide ~490 3,4-Dichloro Thiazole, Pyridine 148–150
4-Acetamido-3-(Benzyloxy)-N-((Tetrahydro-2H-Pyran-4-yl)Methyl)Benzamide ~400 None Benzamide, Tetrahydro-2H-pyran Not reported
2-[(5-Bromo-2-Chloro-4-Pyridinyl)Amino]-N-MethylBenzamide ~370 5-Bromo, 2-Chloro Pyridine, Benzamide Not reported

Key Findings and Implications

  • Halogen Effects : Bromo and chloro groups in the target compound may enhance binding to halogen-bonding domains, as seen in kinase inhibitors .
  • Heterocyclic Influence : The tetrahydro-2H-pyran group likely improves solubility compared to rigid heterocycles like thiazole or pyrimidobenzimidazole .

Biological Activity

5-bromo-2-chloro-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)benzamide is a complex organic compound notable for its potential biological activities. This article delves into its synthesis, biological mechanisms, and relevant research findings, including case studies and comparative analyses with similar compounds.

Chemical Structure and Synthesis

The compound features a benzamide core with bromine and chlorine substituents, alongside a pyridinyl and tetrahydropyranyl moiety. The synthesis typically involves multi-step organic reactions, starting from the benzamide core, followed by halogenation and nucleophilic substitutions to introduce the desired functional groups.

The biological activity of 5-bromo-2-chloro-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)benzamide is attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects, including:

  • Antimicrobial Activity : The compound has shown potential against various pathogens, indicating its role in drug discovery.
  • Anticancer Properties : Preliminary studies suggest that it may inhibit cancer cell proliferation through specific pathways.

Antimicrobial Activity

The compound's antimicrobial efficacy has been evaluated against several strains. Notably, it demonstrated activity against multidrug-resistant organisms with minimum inhibitory concentration (MIC) values ranging from 4–8 μg/mL for certain bacterial strains .

Pathogen MIC (μg/mL)
Staphylococcus aureus (MRSA)4–8
Mycobacterium abscessus4–8
Mycobacterium smegmatis4–8

Anticancer Activity

In vitro studies have shown that the compound can inhibit the proliferation of cancer cells. The specific mechanism involves modulation of cell cycle regulators and apoptosis pathways.

Case Studies

  • Antimalarial Activity : A study focused on related compounds indicated that structural modifications could enhance potency against malaria parasites. The incorporation of heterocycles improved aqueous solubility and metabolic stability, suggesting that similar modifications might enhance the activity of 5-bromo-2-chloro-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)benzamide against malaria .
  • Protein Kinase Inhibition : Research has highlighted that compounds similar to this benzamide derivative act as protein kinase inhibitors, which are crucial in regulating various cellular processes including growth and metabolism .

Comparative Analysis with Similar Compounds

To understand the uniqueness of 5-bromo-2-chloro-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)benzamide, it is essential to compare it with structurally related compounds:

Compound Name Biological Activity Remarks
5-bromo-2-chloro-3-nitropyridineModerate antimicrobial activityLess potent than target compound
tert-butyl (5-bromo-2-chloropyridin-3-yl)carbamateAnticancer propertiesSimilar mechanism but lower efficacy

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